プテロスチルベン

概要

説明

Pterostilbene is a naturally occurring compound found predominantly in blueberries and grapes. It is a dimethylated derivative of resveratrol, a well-known antioxidant. Pterostilbene has garnered significant attention due to its potent biological properties, including antioxidant, anti-inflammatory, and anticancer effects .

科学的研究の応用

Pterostilbene has a wide range of scientific research applications:

作用機序

Target of Action

Pterostilbene (PTS), a natural analog of resveratrol, targets several key molecules and pathways in the body. It primarily targets Peroxisome proliferator-activated receptors (PPARs) and sirtuins . These targets play crucial roles in various biological processes, including inflammation, aging, and cancer .

Mode of Action

PTS interacts with its targets in several ways. It acts as a ROS scavenger, neutralizing harmful free radicals and preventing cellular damage linked to chronic diseases . It also inhibits the phosphorylation levels of Janus kinase-2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), thereby attenuating inflammation and apoptosis .

Biochemical Pathways

PTS affects multiple biochemical pathways. It inhibits the transcription factors NFκB and AP-1, leading to the attenuation of downstream pro-inflammatory mediators, including TNF-α . It also inhibits P38 mitogen-activated protein kinase (MAPK) signaling . Furthermore, PTS activates the phosphorylated AMP-activated protein kinase alpha (P-AMPKα)/sirtui1 (Sirt1)/PPARγ coactivator 1-alpha (PGC1α) signal axis, leading to the inhibition of nuclear factor kappa-B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling .

Pharmacokinetics

PTS exhibits superior pharmacokinetic properties compared to other stilbenes. It has better intestinal absorption and elevated hepatic stability than resveratrol . This improved bioavailability confers a superior pharmacokinetic profile and greater anticancer efficacy .

Result of Action

The molecular and cellular effects of PTS’s action are diverse. It inhibits cell proliferation and induces cell death in various types of cancer cells . It also inhibits apoptosis and the release of inflammatory cytokines such as TNF-α, IL-6, and MCP-1 . Moreover, PTS has been reported to sensitize cancer cells to standard chemotherapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PTS. For instance, PTS is produced by plants as a secondary metabolite that serves to respond to environmental challenges, including UV radiation, drought, fluctuating temperature extremes, grazing pressures, and fungal infections . Furthermore, PTS exhibits environmental instability, particularly its sensitivity to ultraviolet radiation, oxygen, alkaline pH, and elevated temperatures, leading to diminished bioavailability and biological activity .

生化学分析

Biochemical Properties

Pterostilbene exhibits potent biological properties, including anti-inflammatory, antioxidative, and anticancer effects . It interacts with various enzymes and proteins, curbing inflammation at the molecular level by inhibiting the production of pro-inflammatory molecules called cytokines .

Cellular Effects

Pterostilbene influences cell function by modulating gene expression, activating or inhibiting specific genes involved in antioxidant defense, cellular repair, inflammation, and oxidative stress . It also exhibits anti-aging effects by combating oxidative stress, promoting optimal mitochondrial functions, and supporting the growth of new mitochondria .

Molecular Mechanism

Pterostilbene exerts its effects at the molecular level through various mechanisms. It can affect gene expression by activating or inhibiting specific genes involved in antioxidant defense, cellular repair, inflammation, and oxidative stress . It also inhibits the production of pro-inflammatory molecules called cytokines .

Temporal Effects in Laboratory Settings

Pterostilbene has been shown to have robust pharmacodynamic features, including better intestinal absorption and elevated hepatic stability than resveratrol . Over time, it has been observed to have a swift process of absorption, distribution, metabolism, and excretion .

Dosage Effects in Animal Models

In animal models, the effects of Pterostilbene vary with different dosages. Remarkably, even at a high dose of 3,000 mg/(kg·d), no observable toxic side effects were detected in animal subjects .

Metabolic Pathways

The biosynthesis of Pterostilbene is facilitated through the conversion of the amino acids phenylalanine or tyrosine, which are products of the shikimate pathway . These amino acids are converted to coumarate and then to p-coumaroyl-CoA, resulting in the production of precursor stilbenes .

Transport and Distribution

Pterostilbene is characterized by low molecular weight and good liposolubility, allowing it to easily cross the blood-brain barrier . Experiments showed that Pterostilbene can be rapidly absorbed and is widely distributed in the body .

Subcellular Localization

The cellular localization of Pterostilbene fluorescence induced by Plasmopara viticola, the agent of downy mildew, was determined in grapevine leaves of very susceptible, susceptible, and partially resistant genotypes during infection . Striking differences in the localization of Pterostilbene fluorescence induced by P. viticola were observed between the different genotypes .

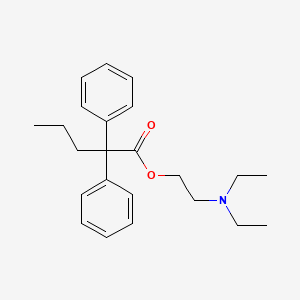

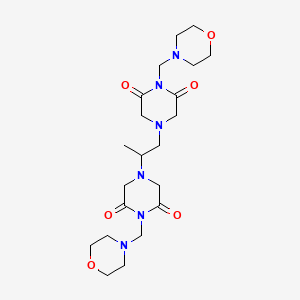

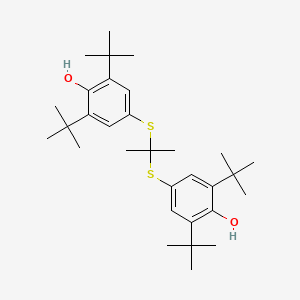

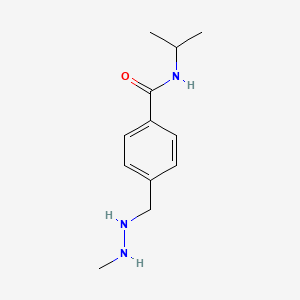

準備方法

Synthetic Routes and Reaction Conditions: Pterostilbene can be synthesized through various chemical methods. One common method involves the synthesis from 3,5-disubstituted benzyl bromide via the Arbuzov reaction, followed by the Wittig-Horner reaction and deprotection . Another method includes the use of boron tribromide and ascorbic acid .

Industrial Production Methods: In industrial settings, pterostilbene is often produced through extraction from natural sources such as blueberries and grapes. Advanced techniques like hot-melt extrusion, cryomilling, freeze-drying, spray drying, and solvent evaporation are employed to improve its solubility and bioavailability .

化学反応の分析

Types of Reactions: Pterostilbene undergoes various chemical reactions, including oxidation, reduction, substitution, and methylation .

Common Reagents and Conditions:

Oxidation: Pterostilbene can be oxidized by tyrosinase to form o-quinone, which reacts with thiols.

Reduction: It can be reduced under hydrogenation conditions.

Substitution: Pterostilbene can undergo substitution reactions with halogens or other nucleophiles.

Methylation: This reaction involves the addition of methyl groups to the hydroxyl groups of pterostilbene.

Major Products: The major products formed from these reactions include various derivatives of pterostilbene, such as its glucosylated, dehydrogenated, and demethoxylated forms .

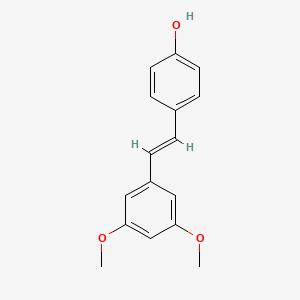

類似化合物との比較

Piceatannol: Another stilbenoid with similar antioxidant properties but different bioavailability and metabolic profiles.

Pinostilbene: Similar in structure but less studied compared to pterostilbene.

Uniqueness: Pterostilbene’s unique chemical structure, with two methoxy groups, allows for greater lipophilicity and oral absorption compared to resveratrol. This results in higher bioavailability and longer-lasting effects in the body .

Pterostilbene continues to be a subject of extensive research due to its potential therapeutic applications and superior pharmacokinetic profile compared to other stilbenoids. Its diverse biological activities make it a promising candidate for various clinical applications.

特性

IUPAC Name |

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041106 | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-42-8 | |

| Record name | Pterostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。